2-(4-Methylpiperidin-1-yl)ethanamine

Description

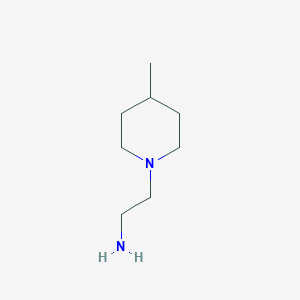

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEYOILJVIONOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354822 | |

| Record name | 2-(4-methylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14156-95-7 | |

| Record name | 2-(4-methylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4-Methylpiperidin-1-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-(4-Methylpiperidin-1-yl)ethanamine, a key intermediate in pharmaceutical development. This document provides a comparative analysis of viable synthetic routes, detailed experimental protocols, and workflow visualizations to support research and process development.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal pathways: Reductive Amination and Nucleophilic Substitution. Reductive amination offers a more direct, one-pot approach, while nucleophilic substitution provides a versatile, multi-step alternative. The selection of a specific pathway will depend on factors such as starting material availability, desired purity, and scalability. This guide provides the necessary data and protocols to make an informed decision.

Data Presentation: Comparative Analysis of Synthesis Pathways

The following tables summarize the quantitative data associated with the two primary synthesis pathways for this compound.

| Pathway | Starting Materials | Key Reagents | Reaction Time (approx.) | Temperature | Yield (expected) |

| 1. Reductive Amination | 4-Methylpiperidine, 2-Aminoacetaldehyde Dimethyl Acetal | Sodium triacetoxyborohydride, Acetic Acid | 12-24 hours | Room Temperature | 70-85% |

| 2. Nucleophilic Substitution | 4-Methylpiperidine, 2-Chloroethylamine Hydrochloride | Potassium Carbonate | 6-24 hours | 60-80°C | 65-80% |

Synthesis Pathways and Experimental Protocols

This section provides a detailed overview of the two primary synthesis pathways, including step-by-step experimental protocols and visual representations of the workflows.

Pathway 1: Reductive Amination

Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds. In this pathway, 4-methylpiperidine reacts with an appropriately protected form of aminoacetaldehyde, such as 2-aminoacetaldehyde dimethyl acetal, in the presence of a reducing agent to form the target compound.

Experimental Protocol: Reductive Amination

Materials:

-

4-Methylpiperidine

-

2-Aminoacetaldehyde Dimethyl Acetal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM), add 2-aminoacetaldehyde dimethyl acetal (1.1 eq) and acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Workflow Diagram: Reductive Amination

Caption: Reductive amination workflow for the synthesis of this compound.

Pathway 2: Nucleophilic Substitution

This pathway involves the direct alkylation of 4-methylpiperidine with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the piperidine acts as a nucleophile.

Experimental Protocol: Nucleophilic Substitution

Materials:

-

4-Methylpiperidine

-

2-Chloroethylamine Hydrochloride

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-methylpiperidine (1.0 eq) in anhydrous acetonitrile or DMF.

-

Add potassium carbonate (2.5 eq) to the solution, followed by 2-chloroethylamine hydrochloride (1.2 eq).

-

Heat the reaction mixture to 60-80°C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Workflow Diagram: Nucleophilic Substitution

Caption: Nucleophilic substitution workflow for the synthesis of this compound.

Conclusion

Both the reductive amination and nucleophilic substitution pathways offer viable and effective methods for the synthesis of this compound. The choice between these routes will be influenced by the specific requirements of the research or development project, including scale, purity requirements, and cost-effectiveness. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperidin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 2-(4-Methylpiperidin-1-yl)ethanamine. The information contained herein is essential for researchers and professionals involved in drug discovery and development, where a thorough understanding of a compound's physical and chemical characteristics is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that much of the publicly available data for this specific compound is predicted rather than experimentally determined.

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₁₈N₂ | - | [1] |

| Molecular Weight | 142.24 g/mol | - | [1] |

| Melting Point | 48-50 °C | Experimental | ChemicalBook |

| Boiling Point | 207.3±8.0 °C | Predicted | ChemicalBook |

| Density | 0.895±0.06 g/cm³ | Predicted | ChemicalBook |

| pKa | 10.21±0.10 | Predicted | ChemicalBook |

| XlogP | 0.6 | Predicted | [2] |

Experimental Protocols

Detailed experimental methodologies are critical for the accurate determination of physicochemical properties. The following are generalized protocols that can be adapted for the experimental characterization of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the compound is pure and dry. If necessary, purify by recrystallization or sublimation.

-

Grind a small sample of the crystalline solid into a fine powder using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C per minute initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Continue heating and record the temperature at which the last crystal melts as the end of the melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small test tube or distillation flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure (Micro-scale):

-

Place a small volume (a few milliliters) of the liquid sample into a small test tube.

-

Add a few boiling chips to ensure smooth boiling.

-

Suspend a thermometer with the bulb just above the surface of the liquid.

-

Gently heat the test tube in a heating mantle or oil bath.

-

The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb, with the temperature remaining constant.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For a basic compound like this compound, it refers to the pKa of its conjugate acid.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic titrant (e.g., 0.1 M HCl)

-

Volumetric flasks and pipettes

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized acidic titrant.

-

Record the initial pH of the solution.

-

Add the titrant in small, known increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of steepest inflection on the curve.

Determination of logP (Shake-Flask Method)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial.

-

Add a known volume of the second, immiscible solvent. The volumes of the two phases should be accurately known.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Apparatus:

-

Screw-cap vials

-

Thermostatic shaker or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of water.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a calibrated analytical method.

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a research compound such as this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a compound.

References

An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpiperidin-1-yl)ethanamine, a piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of in-depth experimental data for this specific compound, this document combines known information with generalized methodologies and potential applications extrapolated from structurally related piperidine analogs. The guide covers the chemical identity, including its CAS number and synonyms, and presents hypothetical yet detailed experimental protocols for its synthesis and analysis. Furthermore, it explores potential pharmacological relevance by discussing the known activities of similar piperidine-containing molecules. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration of novel piperidine-based compounds for therapeutic applications.

Chemical Identity and Properties

This compound is a substituted piperidine with a primary amine functional group. Its core structure is a piperidine ring, a prevalent scaffold in numerous FDA-approved drugs due to its favorable physicochemical properties.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 14156-95-7 | [1] |

| Molecular Formula | C8H18N2 | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)ethan-1-amine | |

| Synonyms | 1-(2-Aminoethyl)-4-methylpiperidine | [1] |

| 2-(4-Methyl-1-piperidinyl)ethylamine | ||

| Storage Temperature | Room Temperature | [1] |

Synthesis and Characterization: Experimental Protocols

Hypothetical Synthesis via Reductive Amination

This protocol describes a two-step process starting from 4-methylpiperidine and 2-chloroacetonitrile, followed by reduction.

Experimental Workflow: Synthesis of this compound

Caption: A hypothetical two-step synthesis of this compound.

Table 2: Detailed Experimental Protocol for Synthesis

| Step | Procedure | Reagents & Conditions |

| 1 | N-Alkylation: To a solution of 4-methylpiperidine in acetonitrile, add potassium carbonate. Stir the mixture and add 2-chloroacetonitrile dropwise. Continue stirring at room temperature for 24 hours. | 4-methylpiperidine (1.0 eq), 2-chloroacetonitrile (1.1 eq), K2CO3 (1.5 eq), Acetonitrile. |

| 2 | Work-up and Isolation of Intermediate: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude 2-(4-methylpiperidin-1-yl)acetonitrile can be purified by column chromatography. | - |

| 3 | Nitrile Reduction: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of 2-(4-methylpiperidin-1-yl)acetonitrile in THF dropwise. | 2-(4-methylpiperidin-1-yl)acetonitrile (1.0 eq), LiAlH4 (1.5 eq), Anhydrous THF. |

| 4 | Quenching and Work-up: After the reaction is complete (monitored by TLC), cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solid and wash with THF. | Water, 15% NaOH (aq). |

| 5 | Purification of Final Product: Combine the filtrate and washings, and concentrate under reduced pressure. The crude this compound can be purified by distillation under reduced pressure or by column chromatography. | - |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group on the piperidine ring, the piperidine ring protons, and the ethylamine chain protons with appropriate chemical shifts and multiplicities. |

| ¹³C NMR | Resonances for all eight unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (142.24 g/mol ). |

| FT-IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine, C-H stretching for aliphatic groups, and C-N stretching bands. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. HPLC methods for piperidine derivatives often use reversed-phase columns with a mobile phase of acetonitrile and water containing an additive like formic acid to ensure good peak shape.[2] |

Potential Pharmacological Significance

While specific pharmacological data for this compound is not available, the piperidine scaffold is a key structural motif in a wide range of biologically active compounds. The pharmacological profile of this compound can be hypothesized based on the activities of structurally similar molecules.

General Considerations for Piperidine Derivatives

Piperidine-containing compounds are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Their structural rigidity and basic nitrogen atom often play crucial roles in ligand-receptor interactions.

Logical Relationship: From Structure to Potential Activity

Caption: The structural features of this compound suggest potential interactions with various biological targets.

Structurally Related Compounds and Their Activities

-

Analogs of 2-(Piperidin-1-yl)ethanamine: Compounds with the 2-(piperidin-1-yl)ethanamine core structure have been investigated for a range of activities. For example, certain derivatives have shown affinity for sigma receptors, which are implicated in a variety of neurological disorders.

-

N-Substituted Piperidines: The nature of the substituent on the piperidine nitrogen is a key determinant of pharmacological activity. The ethylamine group in the target molecule provides a primary amine that can be further functionalized to explore structure-activity relationships (SAR).

-

Potential as a CNS Agent: The piperidine ring is a common feature in many centrally acting drugs. Depending on its ability to cross the blood-brain barrier, this compound could potentially interact with neurotransmitter receptors.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the general properties of aliphatic amines, the following precautions should be taken.

Table 4: General Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| First Aid | In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. |

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While specific biological data is currently lacking, its structural features, particularly the presence of the versatile piperidine scaffold, suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. The hypothetical synthetic and analytical protocols provided in this guide offer a starting point for researchers interested in exploring this and related compounds. Future studies are warranted to elucidate the specific pharmacological profile and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-(4-Methylpiperidin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, characterization, and potential pharmacological relevance of 2-(4-Methylpiperidin-1-yl)ethanamine. The document details its physicochemical properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and standardized experimental protocols for its characterization. Furthermore, this guide presents a hypothetical experimental workflow for its analysis and a putative signaling pathway, constructed based on the known biological activities of similar piperidine-containing compounds. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a saturated heterocyclic compound featuring a 4-methylpiperidine ring N-substituted with an ethylamine moiety. Its molecular structure is depicted below:

The physicochemical properties of this compound are summarized in the table below. These values are primarily sourced from computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)ethan-1-amine | --INVALID-LINK-- |

| SMILES | CC1CCN(CC1)CCN | --INVALID-LINK-- |

| InChI Key | BTEYOILJVIONOI-UHFFFAOYSA-N | --INVALID-LINK-- |

| Predicted XLogP3-AA | 0.6 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Predicted Rotatable Bond Count | 3 | --INVALID-LINK-- |

Spectroscopic Characterization (Predicted Data)

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 0.90 (d, 3H) | -CH₃ |

| ~ 1.15-1.30 (m, 2H) | Piperidine C3-H (axial), C5-H (axial) |

| ~ 1.40-1.50 (m, 1H) | Piperidine C4-H |

| ~ 1.65-1.75 (m, 2H) | Piperidine C3-H (equatorial), C5-H (equatorial) |

| ~ 1.90-2.00 (t, 2H) | Piperidine C2-H (axial), C6-H (axial) |

| ~ 2.40 (t, 2H) | -CH₂-N(piperidine) |

| ~ 2.75 (t, 2H) | -CH₂-NH₂ |

| ~ 2.85-2.95 (m, 2H) | Piperidine C2-H (equatorial), C6-H (equatorial) |

| (broad s, 2H) | -NH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3350 - 3250 | N-H stretch (primary amine) | Medium, two bands |

| 2950 - 2800 | C-H stretch (aliphatic) | Strong |

| 1650 - 1580 | N-H bend (primary amine) | Medium |

| 1470 - 1430 | C-H bend (CH₂) | Medium |

| 1380 - 1370 | C-H bend (CH₃) | Medium |

| 1250 - 1020 | C-N stretch (aliphatic amine) | Medium |

Mass Spectrometry (MS)

| m/z (Predicted) | Assignment |

| 142 | [M]⁺ (Molecular ion) |

| 143 | [M+H]⁺ (Protonated molecule) |

| 127 | [M-CH₃]⁺ |

| 98 | [M-CH₂CH₂NH₂]⁺ |

| 84 | [M-C₄H₉N]⁺ (α-cleavage) |

| 58 | [CH₂CH₂NH₂]⁺ (α-cleavage) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

FT-IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solid samples): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or a blank KBr pellet).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can provide valuable structural information.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for synthesis and characterization.

Hypothetical Signaling Pathway

Given that many piperidine derivatives exhibit activity as receptor antagonists or enzyme inhibitors in the central nervous system, a hypothetical signaling pathway is proposed below. This diagram illustrates a potential mechanism where the compound acts as an antagonist at a G-protein coupled receptor (GPCR), a common target for such molecules.[1][2]

Caption: Hypothetical GPCR antagonist signaling pathway.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound of interest for further research and development. While experimental data for this specific molecule is limited, the predicted spectroscopic characteristics and generalized experimental protocols offer a solid starting point for its synthesis and characterization. The diverse pharmacological activities of related piperidine derivatives suggest that this compound may also possess valuable biological properties, warranting further investigation.[3][4] The provided workflows and hypothetical signaling pathway serve as a conceptual framework for future studies in this area.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

A Comprehensive Technical Review of 2-(4-Methylpiperidin-1-yl)ethanamine and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 2-(4-Methylpiperidin-1-yl)ethanamine and its structurally related analogs. The document focuses on their synthesis, biological activities, and the experimental methodologies employed in their evaluation. Particular attention is given to analogs targeting the sigma receptors and monoamine transporters, areas where this chemical scaffold has shown significant promise.

Introduction

The 2-(piperidin-1-yl)ethanamine core is a versatile scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds. By modifying the piperidine ring, the ethanamine side chain, and the terminal amine, researchers have developed potent and selective ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This review will delve into the structure-activity relationships (SAR), quantitative pharmacological data, and detailed experimental protocols associated with these analogs, providing a valuable resource for researchers in drug discovery and development.

Synthesis of 2-(Piperidin-1-yl)ethanamine Analogs

The synthesis of 2-(piperidin-1-yl)ethanamine analogs generally involves the functionalization of a pre-formed piperidine ring or the construction of the piperidine ring itself through various cyclization strategies.

General Synthetic Workflow

A common workflow for the synthesis and screening of novel piperidine analogs begins with the synthesis of a core intermediate, followed by diversification through parallel synthesis techniques, and finally, biological screening to identify lead compounds.

Experimental Protocol: Synthesis of 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide

This protocol describes the synthesis of a 4-(2-aminoethyl)piperidine derivative, a known Trace Amine-Associated Receptor 1 (TAAR1) agonist.

Step 1: Synthesis of tert-Butyl 4-(Cyanomethylene)piperidine-1-carboxylate To a stirred suspension of NaH (60% dispersion in mineral oil) in anhydrous Et₂O at 0 °C, a solution of diethyl (cyanomethyl)phosphonate in anhydrous Et₂O is added, and the mixture is stirred for 15 minutes. Then, tert-butyl 4-oxopiperidine-1-carboxylate is added in small portions. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with cold H₂O.

Step 2: Synthesis of tert-Butyl 4-(2-Aminoethyl)piperidine-1-carboxylate A solution of KOH in H₂O is added to a stirred solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate in THF. Ni/Al-alloy is then added in small portions over 4 hours. The reaction mixture is refluxed for 3 hours. The precipitate is filtered, and the filtrate is concentrated. The resulting aqueous solution is extracted with CH₂Cl₂.

Step 3: Synthesis of Benzyl (2-(1-(Arylcarbamoyl)piperidin-4-yl)ethyl)carbamates The corresponding isocyanate is added to a solution of benzyl (2-(piperidin-4-yl)ethyl)carbamate in anhydrous DMF, and the reaction mixture is stirred overnight at room temperature. The mixture is concentrated, and the residue is dissolved in CH₂Cl₂. The organic phase is washed with H₂O, dried over Na₂SO₄, filtered, and concentrated to give the crude product, which is then purified by column chromatography.

Biological Activities and Quantitative Data

Analogs of this compound have been investigated for a variety of biological activities, with a significant focus on their interactions with sigma receptors and monoamine transporters.

Sigma Receptor Ligands

The sigma-1 (σ₁) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[1][2][3] Ligands for the σ₁ receptor are being explored for their therapeutic potential in a range of neurological and psychiatric disorders.

Table 1: Binding Affinities of Piperidine and Piperazine Analogs for Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors

| Compound | Structure | σ₁ Ki (nM) | σ₂ Ki (nM) |

| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | 2.5 | - |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | - | 3.2 | >1000 |

| (+)-Pentazocine | (2R,6R,11R)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(3-methyl-2-buten-1-yl)-2,6-methano-3-benzazocin-8-ol | 2.9 (Kd) | - |

Data compiled from multiple sources.

Monoamine Transporter Ligands

Derivatives of 2-(piperidin-1-yl)ethanamine have also been developed as potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are key targets for the treatment of depression, ADHD, and substance abuse disorders.

Table 2: Binding Affinities (IC₅₀) of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analogs for Monoamine Transporters

| Compound | R | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

| 5a | H | 13.4 | 1960 | 344 |

| 5d | 4-CN | 3.7 | 2275 | - |

| 21a | - | 19.7 | 137 | 1111 |

Data adapted from a study on structure-activity relationships of these derivatives.[4]

Other Biological Activities

Various other biological activities have been reported for analogs of this scaffold, including:

-

Antimycotic activity: Certain 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have shown potent antifungal effects.

-

Antiglioma activity: A 2-(2-methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one derivative has demonstrated in vitro activity against glioma cells.

-

Glutaminase 1 (GLS1) inhibition: 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs have been identified as potent and selective GLS1 inhibitors with antitumor activity.[5]

-

Nociceptin receptor (NOP) modulation: A series of N-(4-piperidinyl)-2-indolinones have been discovered as a new class of NOP receptor ligands, exhibiting both agonist and antagonist activities.

-

Peroxisome proliferator-activated receptor δ (PPARδ) agonism: 2-piperazinyl-benzothiazole derivatives have been identified as potent PPARδ agonists.[6]

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol provides a general method for determining the binding affinity of test compounds for the σ₁ receptor.

Materials:

-

Receptor Source: Rat liver homogenates or cell membranes expressing the human σ₁ receptor.

-

Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).

-

Non-specific Binding Ligand: Haloperidol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Prepare dilutions of the test compound.

-

In a reaction tube, add the assay buffer, the radioligand, and either the test compound, the non-specific binding ligand, or buffer (for total binding).

-

Initiate the binding reaction by adding the receptor preparation.

-

Incubate the mixture at 37°C for 120 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[7]

Signaling Pathways

Sigma-1 (σ₁) Receptor Signaling Pathway

The σ₁ receptor acts as a molecular chaperone, and its activation by agonists leads to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of various downstream signaling events, most notably calcium signaling through the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][3]

Upon agonist binding, the σ₁ receptor dissociates from BiP and can then interact with the IP₃R, potentiating the release of calcium from the endoplasmic reticulum into the cytosol.[3][8] This increase in cytosolic calcium can then be taken up by the mitochondria, influencing cellular energy metabolism.[3] Antagonists, on the other hand, are thought to stabilize the σ₁R-BiP complex, thereby inhibiting these downstream effects.[1]

Conclusion

The this compound scaffold and its analogs represent a rich area for drug discovery, with demonstrated activity at a variety of important biological targets. This technical guide has summarized key findings in the synthesis, biological evaluation, and mechanisms of action of these compounds. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers to build upon in the design and development of novel therapeutics based on this privileged chemical structure. Future work in this area could focus on optimizing the selectivity of these analogs for their respective targets and further elucidating the downstream consequences of their receptor interactions to better predict their therapeutic potential and possible side effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism [mdpi.com]

- 4. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-(4-Methylpiperidin-1-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 2-(4-Methylpiperidin-1-yl)ethanamine in a range of common laboratory solvents. Due to a lack of specific quantitative data in publicly available literature, this guide infers a qualitative and predicted quantitative solubility profile based on the physicochemical properties of the molecule and the known solubility of structurally similar compounds, such as piperidine and other substituted amines. Furthermore, this document outlines a detailed experimental protocol for the precise determination of the solubility of this compound, ensuring researchers can generate accurate data for their specific applications.

Introduction

This compound is a diamine containing a substituted piperidine ring, a common scaffold in medicinal chemistry. Understanding its solubility in various solvents is critical for a wide range of applications, including reaction chemistry, formulation development, purification processes, and analytical method development. The presence of both a tertiary amine within the piperidine ring and a primary amine on the ethyl chain imparts a basic character to the molecule, significantly influencing its solubility behavior, particularly in aqueous solutions of varying pH.

Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features both polar (amine groups) and non-polar (methyl and piperidine ring methylene groups) regions. This amphiphilic nature suggests a degree of solubility in both polar and non-polar solvents.

Qualitative Prediction:

-

High Solubility: Expected in polar protic solvents (e.g., water, ethanol, methanol) due to hydrogen bonding capabilities of the amine groups. Also predicted to be highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderate Solubility: Likely in less polar ether solvents (e.g., diethyl ether, THF).

-

Low Solubility: Predicted in non-polar hydrocarbon solvents (e.g., hexane, toluene).

Predicted Quantitative Solubility Data

The following table summarizes the predicted solubility of this compound in various solvents at ambient temperature. These values are estimations based on the solubility of structurally related compounds and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility ( g/100 mL) |

| Polar Protic | Water | > 20 (as hydrochloride salt) |

| 5 - 10 (as free base) | ||

| Ethanol | > 25 | |

| Methanol | > 25 | |

| Isopropanol | 10 - 20 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 30 |

| N,N-Dimethylformamide (DMF) | > 30 | |

| Acetonitrile | 5 - 15 | |

| Ethers | Tetrahydrofuran (THF) | 5 - 15 |

| Diethyl Ether | 1 - 5 | |

| Chlorinated | Dichloromethane | > 25 |

| Chloroform | > 25 | |

| Hydrocarbons | Toluene | < 1 |

| Hexane | < 0.1 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details a reliable and widely used method for determining the equilibrium solubility of a compound in various solvents.

3.1. Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess of the solid or liquid amine should be visible to ensure a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 4 hours to allow undissolved material to settle.

-

For fine suspensions, centrifugation at a controlled temperature can be employed to facilitate phase separation.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

3.3. Experimental Workflow Diagram

Spectroscopic Profile of 2-(4-Methylpiperidin-1-yl)ethanamine: A Predictive Guide

Introduction: This technical guide provides a detailed predictive overview of the spectroscopic data for 2-(4-Methylpiperidin-1-yl)ethanamine. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. The data herein is derived from the analysis of its chemical structure and comparison with analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development requiring a foundational understanding of the expected spectroscopic signature of this molecule.

Predicted Spectroscopic Data

The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR peak assignment.

(Note: For clarity in the following tables, piperidine ring numbering is standard, and the ethylamine chain is numbered starting from the primary amine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.90 | Doublet | 3H | -CH₃ (on piperidine ring) |

| ~ 1.15 - 1.30 | Multiplet | 2H | Piperidine C3-H (axial) & C5-H (axial) |

| ~ 1.40 - 1.55 | Multiplet | 1H | Piperidine C4-H |

| ~ 1.60 - 1.75 | Multiplet | 2H | Piperidine C3-H (equatorial) & C5-H (equatorial) |

| ~ 1.85 - 2.00 | Triplet | 2H | Piperidine C2-H (axial) & C6-H (axial) |

| ~ 2.40 - 2.50 | Triplet | 2H | -N-CH₂- (ethyl chain) |

| ~ 2.70 - 2.80 | Triplet | 2H | H₂N-CH₂- (ethyl chain) |

| ~ 2.85 - 2.95 | Multiplet | 2H | Piperidine C2-H (equatorial) & C6-H (equatorial) |

| (Broad) | Singlet | 2H | -NH₂ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 22.0 | -CH₃ (on piperidine ring) |

| ~ 31.0 | Piperidine C4 |

| ~ 34.5 | Piperidine C3 & C5 |

| ~ 42.0 | H₂N-CH₂- (ethyl chain) |

| ~ 54.5 | Piperidine C2 & C6 |

| ~ 60.0 | -N-CH₂- (ethyl chain) |

Infrared (IR) Spectroscopy

Primary amines are characterized by specific N-H stretching and bending vibrations.[1][2][3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3350 - 3450 | N-H asymmetric stretch | Medium |

| 3250 - 3350 | N-H symmetric stretch | Medium |

| 2800 - 3000 | C-H stretch (aliphatic) | Strong |

| 1580 - 1650 | N-H bend (scissoring) | Medium-Strong |

| 1020 - 1250 | C-N stretch | Medium-Weak |

| 665 - 910 | N-H wag | Broad, Strong |

Mass Spectrometry (MS)

The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[2] this compound (C₈H₁₈N₂) has an even number of nitrogen atoms, and its molecular weight is 142.26 g/mol . The fragmentation of amines is typically dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4][5]

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 142 | Molecular Ion [M]⁺ |

| 127 | [M - CH₃]⁺ |

| 98 | [M - C₂H₄N]⁺ (Alpha-cleavage) |

| 84 | [4-methylpiperidine]⁺ fragment |

| 44 | [CH₂NH₂]⁺ (Alpha-cleavage) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid amine sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-25 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: The sample is placed in the NMR spectrometer.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is run. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.[6]

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[7] The plates are gently pressed together to form a thin capillary film.

-

Instrumentation: The salt plates are mounted in a sample holder and placed in the IR spectrometer's sample compartment.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization (Electron Ionization - EI): The sample is vaporized and enters the ion source, which is under high vacuum.[8] In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[8][9] This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.

-

Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. fiveable.me [fiveable.me]

- 5. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-(4-Methylpiperidin-1-yl)ethanamine

Understanding the Hazard Landscape

Due to the absence of a dedicated Safety Data Sheet (SDS) for 2-(4-Methylpiperidin-1-yl)ethanamine, this section summarizes the GHS hazard classifications of closely related analogs. This information strongly suggests that the target compound should be treated as a hazardous substance.

Table 1: GHS Hazard Classifications of Structurally Similar Compounds

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed.[1] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin.[2] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[3][4] |

| Skin Sensitization | H317: May cause an allergic skin reaction.[2][4] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |

| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects.[4] |

Core Safety Precaution Workflow

Caption: A logical workflow for ensuring safety before, during, and after handling the chemical.

Physicochemical Properties of Analogs

Understanding the physical and chemical properties is crucial for safe handling and storage. The following table presents data for a close structural analog, 2-(1-Methylpiperidin-4-yl)ethanamine.

Table 2: Physicochemical Properties of 2-(1-Methylpiperidin-4-yl)ethanamine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Form | Solid | [1] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [1] |

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure. Based on the hazards associated with analogous compounds, the following PPE is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential.[6]

-

Body Protection: Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities or when there is a risk of splashing.

-

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[2] If aerosols or vapors are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Hazard and Precaution Relationship Diagram

Caption: Mapping of potential hazards to the necessary protective measures.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following procedures are based on guidelines for similar hazardous chemicals.

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risks.

Handling

-

Work in a well-ventilated area, preferably a certified chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or dust.[6]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[8]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the work area.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][10]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5][11]

-

The storage area should be designated for toxic and corrosive substances.

Spill and Waste Disposal Procedures

Spill Management

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.[7]

-

Wear appropriate personal protective equipment (see Section 3).

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.

-

For large spills, contain the spill and prevent it from entering drains. Contact environmental health and safety personnel.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not mix with other waste streams.

-

Contaminated containers should be treated as hazardous waste.

Experimental Protocols

Specific experimental protocols for this compound are not available. However, for structurally related N-substituted piperidines, common laboratory procedures often involve their use as intermediates in organic synthesis. Researchers should adapt standard synthetic chemistry protocols with the stringent safety precautions outlined in this guide. This includes conducting all reactions in a fume hood, using appropriate PPE, and having a clear plan for quenching reactions and managing waste.

General Laboratory Workflow

Caption: A generalized workflow for a typical synthetic chemistry experiment involving a piperidine derivative.

Conclusion

While this compound remains a compound with limited publicly available safety data, a conservative approach based on the known hazards of its structural analogs is essential. This guide provides a foundational framework for its safe handling, emphasizing the critical importance of a comprehensive risk assessment, stringent adherence to PPE requirements, and meticulous experimental planning. All personnel must be thoroughly trained on these procedures before commencing any work with this and similar chemical entities.

References

- 1. 2-(1-Methylpiperidin-4-yl)ethanamine | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine | C11H19N3S | CID 3261684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ami-con.co.uk [ami-con.co.uk]

- 5. cms9files.revize.com [cms9files.revize.com]

- 6. nsel.cee.illinois.edu [nsel.cee.illinois.edu]

- 7. fishersci.com [fishersci.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 10. chemos.de [chemos.de]

- 11. biosynce.com [biosynce.com]

Methodological & Application

Application Notes and Protocols for 2-(4-Methylpiperidin-1-yl)ethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-(4-Methylpiperidin-1-yl)ethanamine, a versatile bifunctional building block, in two fundamental organic synthesis reactions: amide bond formation and reductive amination. This compound is a valuable reagent in the synthesis of a wide range of biologically active molecules and complex organic structures. Its primary amine allows for facile derivatization, while the tertiary amine of the methylpiperidine moiety can influence physicochemical properties such as solubility and basicity.

Key Applications

This compound is primarily utilized in the following transformations:

-

Amide Coupling: The primary amine readily reacts with activated carboxylic acids or acyl chlorides to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for the synthesis of drug candidates.

-

Reductive Amination: The primary amine can be alkylated via reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. This one-pot procedure is highly efficient for introducing diverse substituents.

Section 1: Amide Coupling Reactions

Amide bond formation is a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules. This compound serves as the amine component in these coupling reactions. The choice of coupling agent and reaction conditions is critical for achieving high yields and purity.

General Reaction Scheme:

Experimental Protocol: General Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound (1.0-1.2 equiv)

-

HATU (1.1-1.5 equiv)

-

DIPEA or TEA (2.0-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid and dissolve it in anhydrous DMF or DCM.

-

Add HATU to the solution.

-

Add DIPEA or TEA to the reaction mixture and stir for 5-15 minutes at room temperature. This pre-activates the carboxylic acid.

-

To the activated carboxylic acid mixture, add this compound.

-

Allow the reaction to stir at room temperature for 2-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Data Presentation: Comparison of Common Amide Coupling Conditions

| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |

| HATU | DIPEA, TEA | DMF, DCM | 0 to RT | 1 - 12 | High efficiency, good for hindered substrates. |

| HBTU/HOBt | DIPEA, TEA | DMF, DCM | 0 to RT | 2 - 16 | Classic and reliable method. |

| EDC/HOBt | DIPEA, NMM | DMF, DCM | 0 to RT | 12 - 24 | Water-soluble carbodiimide, easy workup. |

| T3P | Pyridine, TEA | EtOAc, THF | RT to 50 | 1 - 6 | Broad substrate scope. |

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; HOBt: Hydroxybenzotriazole; EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide; NMM: N-Methylmorpholine; T3P: Propylphosphonic Anhydride; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; EtOAc: Ethyl Acetate; THF: Tetrahydrofuran; RT: Room Temperature.

Visualization: Amide Coupling Workflow

R¹R²C=O + H₂N-(CH₂)₂-N(CH₂CH₂)₂CH-CH₃ -> [R¹R²C=N-(CH₂)₂-N(CH₂CH₂)₂CH-CH₃] -> R¹R²CH-NH-(CH₂)₂-N(CH₂CH₂)₂CH-CH₃ Carbonyl + this compound -> [Imine Intermediate] -> Secondary Amine Product

Application of 2-(4-Methylpiperidin-1-yl)ethanamine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Introduction

2-(4-Methylpiperidin-1-yl)ethanamine is a bifunctional chemical entity that has garnered interest in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents. Its structure, featuring a substituted piperidine ring and a primary ethylamine side chain, provides a valuable scaffold for the development of compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. The presence of both a secondary amine within the piperidine ring and a terminal primary amine allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document outlines the potential applications of this compound in medicinal chemistry, supported by experimental protocols and quantitative data from analogous compounds.

Application Notes

The this compound moiety can be incorporated into drug candidates to modulate their interaction with various biological targets. The piperidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, while the ethylamine chain can act as a linker to other pharmacophoric elements or interact with key residues in a binding pocket.

Potential Therapeutic Areas:

-

Antifungal Agents: Derivatives of similar piperidine-containing structures have shown promising antifungal activity. The this compound scaffold can be utilized to synthesize novel compounds with improved efficacy against clinically relevant fungal species.

-

Anti-Inflammatory Agents: The piperidine moiety is present in numerous compounds with anti-inflammatory properties. By modifying the this compound core, it is possible to develop novel inhibitors of inflammatory pathways. For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production[1].

-

Central Nervous System (CNS) Disorders: The phenethylamine scaffold, a related structural motif, is a well-established pharmacophore for CNS-active agents, targeting receptors such as serotonin, dopamine, and adrenergic receptors[2]. The incorporation of the this compound moiety could lead to the discovery of novel antipsychotics, antidepressants, or anxiolytics.

-

Opioid Receptor Modulators: Piperidine derivatives have been extensively studied as modulators of opioid receptors for the management of pain[3]. The this compound scaffold can be explored for the development of new analgesics with potentially improved side-effect profiles.

Quantitative Data of Analogous Compounds

The following table summarizes the biological activity of compounds structurally related to derivatives of this compound. This data provides a rationale for the exploration of this scaffold in similar therapeutic areas.

| Compound Class | Target/Assay | IC50/EC50/MIC | Reference |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives | NO production in LPS-stimulated RAW 264.7 macrophages | 0.86 µM (for compound 6e) | [1] |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives | TNF-α production in LPS-stimulated RAW 264.7 macrophages | 1.87 µM (for compound 6e) | [1] |

| 2-(Piperidin-4-yl)‐tetrahydroisoquinoline derivatives | Antifungal activity against Candida albicans | 5 µg/mL (for compound 6f) | [4] |

| 2-(Piperidin-4-yl)‐tetrahydroisoquinoline derivatives | Antifungal activity against Candida krusei | 5 µg/mL (for compound 6f) | [4] |

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound. These protocols are adapted from literature procedures for analogous compounds.

Protocol 1: Synthesis of N-Aryl/Heteroaryl Derivatives via Reductive Amination

This protocol describes the synthesis of a hypothetical N-substituted derivative of this compound using reductive amination, a common method for forming C-N bonds.

Materials:

-

This compound

-

An appropriate aldehyde or ketone (e.g., 4-chlorobenzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound (1.0 mmol) in dry DCM (10 mL) under a nitrogen atmosphere, add the aldehyde or ketone (1.1 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted derivative.

Protocol 2: In Vitro Anti-Inflammatory Assay - Measurement of NO Production

This protocol describes a method to evaluate the anti-inflammatory activity of synthesized compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Synthesized compounds dissolved in DMSO

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Pre-treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells with media only) and a positive control (cells with LPS only) should be included.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite (an indicator of NO production) is determined from a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-alkylation/arylation.

Inflammatory Signaling Pathway

Caption: LPS-induced pro-inflammatory signaling cascade.

References

- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]